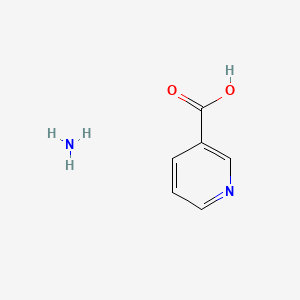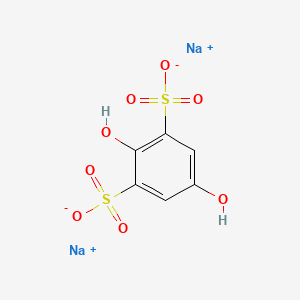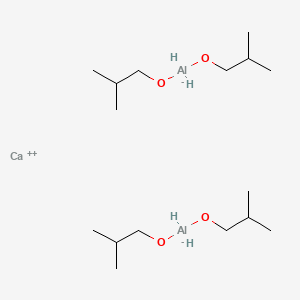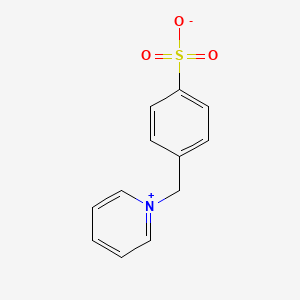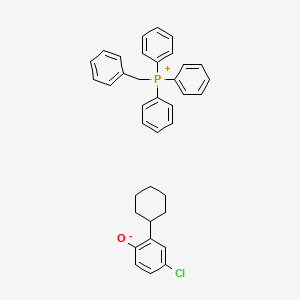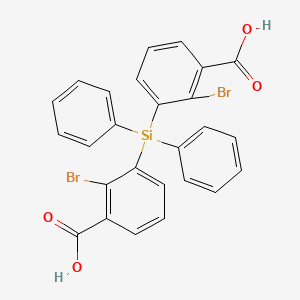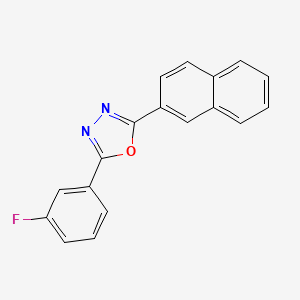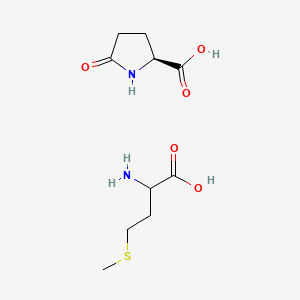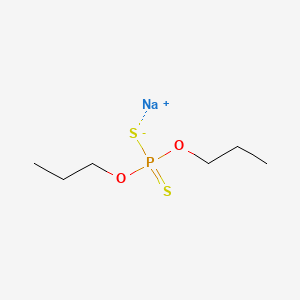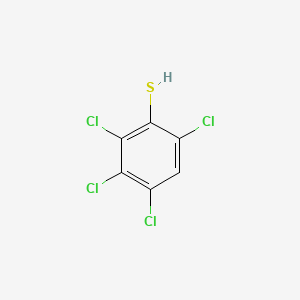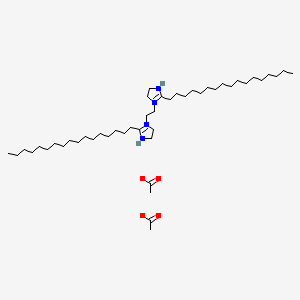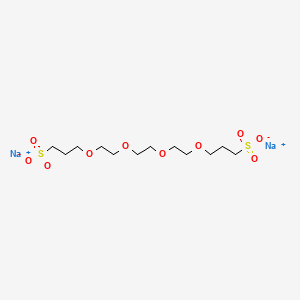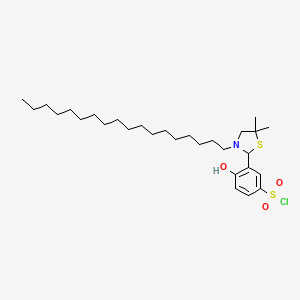
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- is a complex organic compound with the molecular formula C36H54ClNO4S2. This compound is characterized by the presence of a benzenesulfonyl chloride group, a thiazolidinyl ring, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a thiazolidinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The thiazolidinyl ring can undergo reduction to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Scientific Research Applications
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, including surfactants, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonyl chloride, 4-(benzoyloxy)-3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-
- Benzenesulfonamide, 3-(2-(3-cyano-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl)-N,N-bis(3-(((3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxyphenyl)sulfonyl)amino)propyl)
Uniqueness
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
83090-04-4 |
|---|---|
Molecular Formula |
C29H50ClNO3S2 |
Molecular Weight |
560.3 g/mol |
IUPAC Name |
3-(5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl)-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C29H50ClNO3S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31-24-29(2,3)35-28(31)26-23-25(36(30,33)34)20-21-27(26)32/h20-21,23,28,32H,4-19,22,24H2,1-3H3 |
InChI Key |
HQLZBBWUVZABSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1CC(SC1C2=C(C=CC(=C2)S(=O)(=O)Cl)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


